- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-ones, Journal of Organic Chemistry, 2000, 65(15), 4759-4761

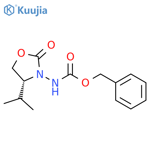

Cas no 95530-58-8 ((R)-4-Isopropyloxazolidin-2-one)

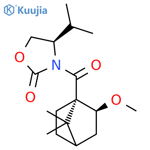

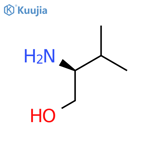

95530-58-8 structure

Nom du produit:(R)-4-Isopropyloxazolidin-2-one

Numéro CAS:95530-58-8

Le MF:C6H11NO2

Mégawatts:129.157041788101

MDL:MFCD00075172

CID:61786

PubChem ID:24860748

(R)-4-Isopropyloxazolidin-2-one Propriétés chimiques et physiques

Nom et identifiant

-

- (R)-4-Isopropyloxazolidin-2-one

- R-(+)-4-Isopropyl-2-oxazolidinone

- (R)-4-Isopropyl-2-oxazolidinone

- (4R)-(+)-4-ISOPROPYL-2-OXAZOLIDINONE

- (4R)-4-propan-2-yl-1,3-oxazolidin-2-one

- (R)-(+)-4-isopropyl-2-oxazolidinone

- (4R)-4-(1-Methylethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 4-(1-methylethyl)-, (R)- (ZCI)

- (4R)-(+)-4-Isopropyl-2-oxazolidone

- (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one

- (4R)-4-Isopropyl-1,3-oxazolidin-2-one

- (4R)-4-Isopropyl-2-oxazolidinone

- (4R)-4-Isopropyloxazolidin-2-one

- 4(R)-(1-methylethyl)-2-oxazolidinone

- NS00126832

- CS-W002320

- SCHEMBL136994

- EN300-7040473

- AKOS015838442

- (R)-4-isopropyl oxazolidinone

- 4-(R) -isopropyl-2-oxazolidinone

- 2-Oxazolidinone, 4-(1-methylethyl)-, (4R)-

- (4R)-4-(2-Propyl)oxazolidin-2-one

- AS-14047

- (R)-(+)-4-Isopropyl-2-oxazolidinone, 99%

- HY-W002320

- DTXSID90348923

- MFCD00075172

- I0572

- (R)-(-)-4-Isopropyl-2-oxazolidinone

- TD8068

- 95530-58-8

- (R)-4-iso-propyloxazolidin-2-one

- (R)-(+) -4-Isopropyl-2-oxazolidinone

-

- MDL: MFCD00075172

- Piscine à noyau: 1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1

- La clé Inchi: YBUPWRYTXGAWJX-YFKPBYRVSA-N

- Sourire: C([C@@H]1COC(=O)N1)(C)C

- BRN: 5376658

Propriétés calculées

- Qualité précise: 129.07900

- Masse isotopique unique: 129.078978594g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 9

- Nombre de liaisons rotatives: 1

- Complexité: 122

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Nombre d'tautomères: 2

- Le xlogp3: 1.1

- Surface topologique des pôles: 38.3Ų

Propriétés expérimentales

- Couleur / forme: Cristaux blancs

- Dense: 1.04 g/cm3

- Point de fusion: 69.0 to 74.0 deg-C

- Point d'ébullition: 291.1°C at 760 mmHg

- Point d'éclair: 129.9 °C

- Indice de réfraction: 1.4300 (estimate)

- Coefficient de répartition de l'eau: Désintégration

- Le PSA: 38.33000

- Le LogP: 1.07960

- Sensibilité: Sensible à l'humidité

- Solubilité: Pas encore déterminé

- Activités optiques: [α]20/D +17°, c = 6 in ethanol

- Rotation spécifique: -18 º (c=1, ethanol)

(R)-4-Isopropyloxazolidin-2-one Informations de sécurité

- Description des dangers: H302-H315-H319-H332-H335

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 36/37/38

- Instructions de sécurité: S22-S24/25

- Carte FOCA taille f:3

-

Identification des marchandises dangereuses:

- Conditions de stockage:Sealed in dry,Room Temperature

- Terminologie du risque:R36/37/38

(R)-4-Isopropyloxazolidin-2-one Données douanières

- Code HS:29349990

- Données douanières:

Code douanier chinois:

29349990

(R)-4-Isopropyloxazolidin-2-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-14047-50MG |

(R)-4-Isopropyl-2-oxazolidinone |

95530-58-8 | >98% | 50mg |

£102.00 | 2025-02-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0572-5G |

(R)-4-Isopropyl-2-oxazolidinone |

95530-58-8 | >98.0%(GC) | 5g |

¥230.00 | 2024-04-15 | |

| Chemenu | CM109211-25g |

2-oxazolidinone, 4-(1-Methylethyl)-, (4R)- |

95530-58-8 | 98% | 25g |

$96 | 2024-07-18 | |

| eNovation Chemicals LLC | D382491-250g |

(R)-4-Isopropyl-2-oxazolidinone |

95530-58-8 | 97% | 250g |

$2600 | 2023-09-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14518-250mg |

(4R)-(+)-4-Isopropyl-2-oxazolidinone, 98+% |

95530-58-8 | 98+% | 250mg |

¥713.00 | 2023-03-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I088A-25g |

(R)-4-Isopropyloxazolidin-2-one |

95530-58-8 | 99% | 25g |

¥560.9 | 2023-09-02 | |

| Key Organics Ltd | AS-14047-5G |

(R)-4-Isopropyl-2-oxazolidinone |

95530-58-8 | >98% | 5g |

£146.00 | 2023-02-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R87670-1g |

(R)-4-Isopropyloxazolidin-2-one |

95530-58-8 | 1g |

¥36.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R87670-10g |

(R)-4-Isopropyloxazolidin-2-one |

95530-58-8 | 10g |

¥276.0 | 2021-09-08 | ||

| Ambeed | A176198-10g |

(R)-4-Isopropyloxazolidin-2-one |

95530-58-8 | 98% | 10g |

$33.0 | 2025-02-20 |

(R)-4-Isopropyloxazolidin-2-one Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile

1.2 -

1.3 Reagents: Tosyl chloride

1.2 -

1.3 Reagents: Tosyl chloride

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Solvents: Ethyl acetate

1.2 Solvents: Ethyl acetate

Référence

- N-Carbamylamino alcohols as the precursors of oxazolidinones via nitrosation-deamination reaction, Synlett, 2000, (2), 189-192

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile

Référence

- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions, Tetrahedron Letters, 2001, 42(20), 3451-3453

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Potassium carbonate

Référence

- Ene-Reactions and Allylsilane Cyclization for High Diastereoselective Construction of Cyclopentane- and Cyclohexane- Derivatives, 1990, , ,

Synthetic Routes 5

Conditions de réaction

Référence

- Preparation of 4-amino-3-hydroxybutyric acid residue-containing peptides as renin inhibitors, European Patent Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium carbonate ; 3 h, 130 °C

Référence

- On the structure and chiroptical properties of (S)-4-isopropyloxazolidin-2-one, Tetrahedron: Asymmetry, 2008, 19(9), 1068-1077

Synthetic Routes 7

Conditions de réaction

1.1 Solvents: Toluene

Référence

- Synthesis of optically active cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid via intramolecular alkylation of a chiral enolate, Journal of Organic Chemistry, 1987, 52(14), 3168-9

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Cesium carbonate , Diethyl bromomalonate Solvents: Acetonitrile ; 20 h, 20 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- Chemoselective room temperature E1cB N-N cleavage of oxazolidinone hydrazides from enantioselective aldehyde α-hydrazination: synthesis of (+)-1,4-dideoxyallonojirimycin, Organic & Biomolecular Chemistry, 2016, 14(5), 1545-1549

Synthetic Routes 9

Conditions de réaction

1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ; rt → -196 °C; 1 atm, 25 °C; 24 h, 1 atm, 150 °C

Référence

- Dehydrative synthesis of chiral oxazolidinones catalyzed by alkali metal carbonates under low pressure of CO2, Tetrahedron Letters, 2013, 54(35), 4717-4720

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Benzenemethanethiol, lithium salt (1:1) Solvents: Methanol , Tetrahydrofuran

Référence

- Practical preparation of chiral 4-substituted 2-oxazolidinones, Chemistry Letters, 1992, (6), 991-4

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

1.2 Reagents: Acetone , Zinc Solvents: Acetic acid

1.2 Reagents: Acetone , Zinc Solvents: Acetic acid

Référence

- Direct organo-catalytic asymmetric α-amination of aldehydes - a simple approach to optically active α-amino aldehydes, α-amino alcohols, and α-amino acids, Angewandte Chemie, 2002, 41(10), 1790-1793

Synthetic Routes 12

Conditions de réaction

1.1 Catalysts: Zinc chloride Solvents: Chlorobenzene ; 48 h, reflux

Référence

- Method for synthesis (R)-4-isopropyl oxazolinyl-2-one as chiral compound and its application in benzaldehyde and benzamide reaction, Baylis-Hillman reaction and allylic alkylation reaction, China, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Toluene

Référence

- Synthesis of Putative Polyketide Precursors and Intermediates, 2007, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Potassium carbonate ; 3 h, 130 °C

Référence

- An enantioselective strategy for the synthesis of (S)-Tylophorine via one-pot intramolecular Schmidt/Bischler-Napieralski/Imine-reduction cascade sequence, Journal of Organic Chemistry, 2013, 78(6), 2775-2779

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Diethyl carbonate ; 145 °C

Référence

- Synthesis of salicylic acid-based 1,3,4-oxadiazole derivatives coupled with chiral oxazolidinones: novel hybrid heterocycles as antitumor agents, Letters in Drug Design & Discovery, 2014, 11(10), 1133-1142

Synthetic Routes 16

Conditions de réaction

1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: DMSO-d6 ; 12 h, 0.1 MPa, 150 °C

Référence

- Preparation of cyclic urethanes by cyclization of amino alcohols and carbon dioxide using anionic fluoro compound catalysts, Japan, , ,

Synthetic Routes 17

Conditions de réaction

1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ; 24 h, 1 atm, 150 °C

Référence

- Method for preparation of cyclic urethanes by reaction of amino alcohols with carbon dioxide, Japan, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Sulfuric acid , Potassium borohydride Solvents: Tetrahydrofuran , Water ; 4 - 6 h, 10 - 40 °C; 1 h, 10 - 40 °C; 1 h, reflux; 2 h, 64 - 66 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 98 - 100 °C

1.3 Reagents: Potassium carbonate ; 1 h, 60 - 80 °C; 1 h, 60 - 80 °C

1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ; 60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C

1.5 Reagents: Water ; 10 min

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 98 - 100 °C

1.3 Reagents: Potassium carbonate ; 1 h, 60 - 80 °C; 1 h, 60 - 80 °C

1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ; 60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C

1.5 Reagents: Water ; 10 min

Référence

- Process for preparation of chiral 4-substituted-2-oxazolidinones from chiral amino acids, China, , ,

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Potassium carbonate ; 3 h, 130 °C

Référence

- Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Catechol , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Triphenyl phosphate Solvents: (Trifluoromethyl)benzene ; 24 h, 0.7 MPa, 140 °C

Référence

- Method for the preparation of cyclic urethane, Japan, , ,

(R)-4-Isopropyloxazolidin-2-one Raw materials

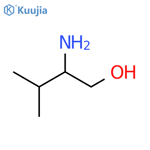

- D-Valinol

- N,N'-Carbonyldiimidazole

- L-Valinol

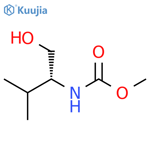

- (2R)-2-amino-3-methyl-butanoic acid

- Carbamic acid, N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-, methyl ester

- Carbamic acid, N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-, ethyl ester

- Phenylmethyl N-[(4R)-4-(1-methylethyl)-2-oxo-3-oxazolidinyl]carbamate

- Acetylurea

- 2-Oxazolidinone, 3-[(2-methoxy-7,7-dimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4-(1-methylethyl)-, [1S-[1α(S*),2β,4β]]-

(R)-4-Isopropyloxazolidin-2-one Preparation Products

(R)-4-Isopropyloxazolidin-2-one Fournisseurs

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

(CAS:95530-58-8)(R)-(+)-4-Isopropyl-2-oxazolidinone

Numéro de commande:2471906

État des stocks:in Stock

Quantité:Company Customization

Pureté:98%

Dernières informations tarifaires mises à jour:Friday, 18 April 2025 17:06

Prix ($):discuss personally

(R)-4-Isopropyloxazolidin-2-one Littérature connexe

-

Tetsu Ando,Rei Yamakawa Nat. Prod. Rep. 2015 32 1007

-

Christopher H. Hendon,Davide Tiana,Alexander T. Murray,David R. Carbery,Aron Walsh Chem. Sci. 2013 4 4278

-

Qiaoning Ma,Xiaodi Yang,Xinsheng Lei,Guo-Qiang Lin Org. Chem. Front. 2019 6 773

-

4. Asymmetric synthesis of the northern segment of ephedradine CMichael G. N. Russell,Raymond Baker,Richard G. Ball,Steven R. Thomas,Nancy N. Tsou,José L. Castro J. Chem. Soc. Perkin Trans. 1 2000 893

-

Majid M. Heravi,Vahideh Zadsirjan,Behnaz Farajpour RSC Adv. 2016 6 30498

Classification associée

- Solvants et chimiques organiques Composés organiques Composés hétérocycliques

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Azolidines Oxazolidinones

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Azolidines Oxazolidines Oxazolidinones

95530-58-8 ((R)-4-Isopropyloxazolidin-2-one) Produits connexes

- 17016-83-0((S)-4-Isopropyl-2-oxazolidinone)

- 16112-60-0(4-Ethyl-1,3-oxazolidin-2-one)

- 1042796-49-5(1-1-amino-2-(2-methoxyethoxy)ethyl-4-(trifluoromethyl)benzene)

- 60297-65-6(Benzo[b]thiophene-5-carboxylic acid, 2,3-dihydro-3-oxo-)

- 1807235-02-4(5-Cyano-2-difluoromethoxy-3-methylbenzenesulfonyl chloride)

- 1258626-06-0(5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol)

- 1807030-52-9(2,3-Bis(trifluoromethyl)-4-ethylbenzamide)

- 1260775-29-8(2-methyl-3-(piperidin-3-yl)pyridine)

- 933471-45-5(Methyl (3S)-3-amino-3-(4-nitrophenyl)propanoate)

- 2229164-97-8(3-amino-3-(4-bromofuran-2-yl)cyclobutan-1-ol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one

Pureté:99%

Quantité:100g

Prix ($):287.0

Hubei Henglvyuan Technology Co., Ltd

(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one

Pureté:

Quantité:

Prix ($):Enquête/Enquête